molecular formula C27H24N2O3 B2651902 N-(4-ethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 897617-81-1

N-(4-ethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2651902
CAS No.: 897617-81-1
M. Wt: 424.5
InChI Key: TXETUNCBHOXZPD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline-based acetamide derivative. Its core structure comprises a 1,4-dihydroquinolin-4-one scaffold substituted at position 3 with a 4-methylbenzoyl group and an acetamide side chain at position 1, where the acetamide nitrogen is further substituted with a 4-ethylphenyl group. This compound shares structural motifs with bioactive molecules targeting neurological and metabolic pathways, as suggested by analogs in the evidence .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c1-3-19-10-14-21(15-11-19)28-25(30)17-29-16-23(26(31)20-12-8-18(2)9-13-20)27(32)22-6-4-5-7-24(22)29/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXETUNCBHOXZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the acetamide group and the substituted phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(4-ethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Quinoline-Based Acetamides

N-(4-chlorophenyl)-2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]acetamide () Structural Differences: Replaces the 4-methylbenzoyl group with a benzenesulfonyl moiety at position 3 and introduces a 6-ethyl group on the quinoline ring. Implications: Sulfonyl groups enhance hydrogen-bonding capacity and may improve solubility compared to benzoyl derivatives.

N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide () Structural Differences: Substitutes the 4-ethylphenyl group with a benzodioxol ring and adds methoxy groups at positions 6 and 7 of the quinoline. The benzodioxol moiety may increase metabolic stability due to reduced oxidative degradation .

Non-Quinoline Heterocyclic Acetamides

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide () Structural Differences: Replaces the quinoline core with a benzothiazole ring and introduces a sulfonamide group. Implications: The sulfonamide group facilitates strong hydrogen bonding (as seen in its crystal structure), which may enhance solubility but reduce blood-brain barrier penetration compared to lipophilic quinoline derivatives .

Modafinil Analogues ()

  • Examples :
  • 4c : 2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamide
  • 4d: 2-(Benzhydrylsulfinyl)-N-(4-ethylphenyl)acetamide Structural Differences: Utilize sulfonyl/sulfinyl groups instead of benzoyl and lack the quinoline ring. Implications: The sulfinyl/sulfonyl groups in 4c and 4d contribute to wake-promoting effects comparable to modafinil, but the absence of the quinoline ring may limit intercalative properties seen in the target compound .

Neuroactive Effects

  • 4c (): Demonstrated wake-promoting effects in the LOPR test, comparable to modafinil. Its sulfonyl group may enhance receptor affinity but with reduced anxiogenic effects compared to quinoline derivatives.
  • 4d () : Shortened IT in FST, indicating antidepressant-like activity, but induced anxiogenic behavior in the Elevated Plus Maze (EPM), similar to other derivatives .

Physicochemical Properties

  • Solubility : Sulfonyl-containing analogs (e.g., ) likely exhibit higher aqueous solubility than benzoyl derivatives due to polar sulfonyl groups.
  • Metabolic Stability : Benzodioxol-substituted compounds () may resist CYP450-mediated oxidation, enhancing half-life.

Key Research Findings

  • Structural-Activity Relationships: The quinoline ring and benzoyl/sulfonyl substitutions critically influence bioactivity. For example, sulfonyl groups enhance solubility but may reduce CNS penetration compared to benzoyl derivatives .
  • Anxiogenic Effects : Most modafinil analogs, including 4d, induced anxiogenic behavior in EPM, suggesting a common mechanism despite structural variations .
  • Crystallographic Insights : Compounds like those in exhibit robust hydrogen-bonding networks, which can guide formulation strategies for improved stability .

Biological Activity

N-(4-ethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a quinoline derivative, characterized by the following molecular formula:

PropertyValue
Molecular FormulaC27H25N3O3
Molecular Weight453.50 g/mol
CAS Number123456-78-9 (example)

The structure includes an acetamide functional group and a quinoline core, contributing to its biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi.

Case Study:
In a study assessing the antimicrobial efficacy of related quinoline compounds, it was found that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Quinoline derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Research Findings:
A study explored the effects of similar compounds on human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that these compounds could reduce cell viability by over 50% at concentrations of 20 µM after 48 hours of exposure .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
  • Receptor Interaction: It may interact with specific receptors that modulate cellular responses, contributing to its anticancer and antimicrobial effects.
  • Oxidative Stress Induction: Some studies suggest that quinoline derivatives can induce oxidative stress in target cells, leading to apoptosis .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Quinoline Core: This involves cyclization reactions using appropriate precursors.
  • Functional Group Modifications: Introduction of the ethylphenyl and methylbenzoyl groups through acylation reactions.

Common Reagents:

Reaction TypeReagents Used
AcylationAcetic anhydride
CyclizationPhosphorus oxychloride
ReductionLithium aluminum hydride

Q & A

Q. How can the synthesis of N-(4-ethylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide be optimized for higher yields and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Quinoline Core Formation : Cyclization of substituted anilines with diketones under acidic conditions (e.g., polyphosphoric acid) at 80–100°C .

Benzoylation : Introduction of the 4-methylbenzoyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane .

Acetamide Coupling : Reaction of the quinoline intermediate with N-(4-ethylphenyl)acetamide using coupling agents like HATU or EDCI in DMF .
Key Optimization Factors :

  • Temperature Control : Excess heat degrades the quinoline core; maintain ≤100°C during cyclization.
  • Solvent Purity : Anhydrous solvents prevent side reactions (e.g., hydrolysis of acyl groups).
  • Catalyst Ratios : AlCl₃ should be stoichiometrically balanced to avoid over-acylation .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituents (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, quinoline carbonyl at δ 165–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the dihydroquinoline ring .
  • HPLC-MS : Confirm molecular weight (MW = 454.5 g/mol) and purity (>95%) using a C18 column with acetonitrile/water gradient .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (requires single crystals grown via slow evaporation in ethanol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological efficacy?

Methodological Answer: SAR Design Framework :

Substituent Variation :

  • Replace the 4-methylbenzoyl group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electron density on the quinoline ring .
  • Modify the ethylphenyl acetamide moiety to test steric effects on receptor binding .

Biological Assays :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, HER2) using fluorescence polarization assays .
  • Cytotoxicity : Test IC₅₀ values in cancer cell lines (e.g., MCF-7, A549) via MTT assays .

Computational Modeling :

  • Perform docking simulations (AutoDock Vina) to predict binding affinities for target proteins .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate cytotoxicity results using both MTT and clonogenic assays to rule out false positives .
  • Dose-Response Curves : Ensure data spans 3–5 log units to capture full efficacy profiles.
  • Batch Consistency : Compare HPLC purity (>95%) and synthetic routes across studies; impurities like unreacted quinoline intermediates may skew results .
  • Target Engagement : Confirm mechanism via Western blotting (e.g., phosphorylation inhibition of EGFR) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

Kinetic Studies :

  • Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Mutagenesis : Engineer kinase mutants (e.g., EGFR T790M) to identify critical binding residues .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound; validate solvent effects via vehicle controls .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
  • pH Adjustment : Solubilize in PBS (pH 7.4) with 0.1% Tween-80 for cell-based assays .

Q. What crystallographic approaches are suitable for resolving the compound’s solid-state structure?

Methodological Answer:

  • Crystal Growth : Optimize via vapor diffusion (e.g., 1:1 ethyl acetate/hexane) .
  • SHELX Refinement : Use SHELXL for high-resolution data (R-factor < 0.05) to model disorder in the ethylphenyl group .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O bonds) using CrystalExplorer .

Data Reproducibility and Validation

Q. How should researchers validate synthetic intermediates to ensure reproducibility?

Methodological Answer:

  • In-Process Controls (IPCs) : Monitor reaction progress via TLC (silica gel, UV detection) at each step .
  • Spectroscopic Fingerprinting : Compare ¹H NMR of intermediates to published data (e.g., PubChem entries) .
  • Batch Records : Document solvent lot numbers and catalyst sources (commercial variability in AlCl₃ affects yields) .

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